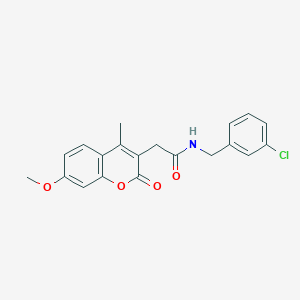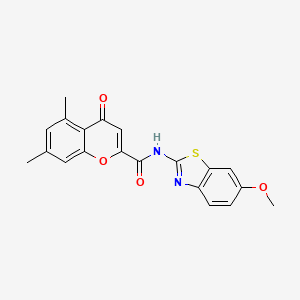![molecular formula C27H28ClN2O4P B11393940 Diethyl {5-[(2-chlorobenzyl)amino]-2-(diphenylmethyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11393940.png)
Diethyl {5-[(2-chlorobenzyl)amino]-2-(diphenylmethyl)-1,3-oxazol-4-yl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(DIPHENYLMETHYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
Preparation Methods
The synthesis of DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(DIPHENYLMETHYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzylamine with diphenylmethanol to form an intermediate, which is then reacted with diethyl phosphite and oxazole to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Chemical Reactions Analysis
DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(DIPHENYLMETHYL)-1,3-OXAZOL-4-YL)PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced phosphonates.
Scientific Research Applications
DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(DIPHENYLMETHYL)-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: It is being explored for its potential as a drug candidate, particularly in the treatment of diseases where phosphonate derivatives have shown efficacy.
Industry: The compound is used in the development of corrosion inhibitors and flame retardants.
Mechanism of Action
The mechanism of action of DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(DIPHENYLMETHYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic the natural phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate in their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(DIPHENYLMETHYL)-1,3-OXAZOL-4-YL)PHOSPHONATE can be compared with other similar phosphonate compounds, such as:
DIETHYL (4-CHLOROPHENYL)AMINO) (PHENYL)METHYL)PHOSPHONATE: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
DIETHYL (4-METHOXYPHENYL)AMINO) (PHENYL)METHYL)PHOSPHONATE: This compound contains a methoxy group instead of a chlorophenyl group, leading to different chemical properties and reactivity.
These comparisons highlight the uniqueness of DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(DIPHENYLMETHYL)-1,3-OXAZOL-4-YL)PHOSPHONATE in terms of its specific substitution pattern and resulting chemical behavior.
Properties
Molecular Formula |
C27H28ClN2O4P |
|---|---|
Molecular Weight |
510.9 g/mol |
IUPAC Name |
2-benzhydryl-N-[(2-chlorophenyl)methyl]-4-diethoxyphosphoryl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C27H28ClN2O4P/c1-3-32-35(31,33-4-2)27-26(29-19-22-17-11-12-18-23(22)28)34-25(30-27)24(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-18,24,29H,3-4,19H2,1-2H3 |
InChI Key |
BPNLIVYIQVAENW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C(C2=CC=CC=C2)C3=CC=CC=C3)NCC4=CC=CC=C4Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


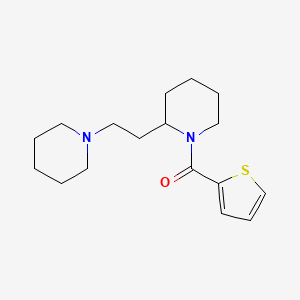
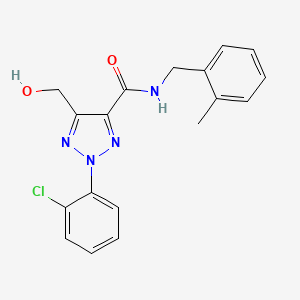
![4-bromo-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11393873.png)
![2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11393881.png)
![6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-chlorobenzoate](/img/structure/B11393885.png)
![N-(3,5-dimethylphenyl)-6-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11393886.png)
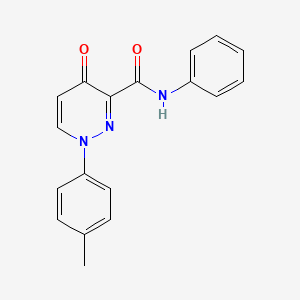
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-cyclohexyl-N-(propan-2-yl)acetamide](/img/structure/B11393896.png)
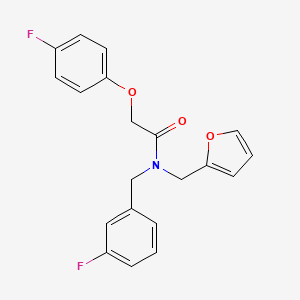
![methyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11393916.png)
![6-(4-ethoxyphenyl)-3-ethyl-N-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11393921.png)
![3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11393933.png)
